Niraparib

説明

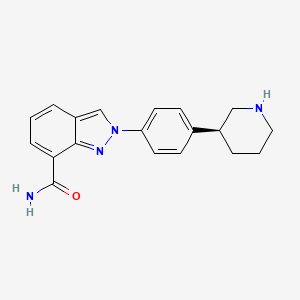

Structure

3D Structure

特性

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146129 | |

| Record name | Niraparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-60-4 | |

| Record name | Niraparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niraparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niraparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-4827, HCl salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIRAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Niraparib's Mechanism of Action in BRCA-Mutated Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the efficacy of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, in cancer cells harboring mutations in the BRCA1 or BRCA2 genes. We will explore the core principles of synthetic lethality, the dual role of this compound in enzymatic inhibition and PARP trapping, and the key experimental evidence that substantiates its clinical application.

The Foundation: DNA Repair Pathways and the Role of PARP and BRCA

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Two critical pathways for repairing DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) are Base Excision Repair (BER) and Homologous Recombination Repair (HRR), respectively.

-

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are central to the BER pathway.[1][2] They act as DNA damage sensors, binding to SSBs and synthesizing long chains of poly(ADP-ribose) (PAR).[1][2] This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair of the break.[1][3]

-

BRCA1 and BRCA2: The breast cancer susceptibility genes, BRCA1 and BRCA2, encode proteins that are essential for the high-fidelity repair of DNA DSBs through the HRR pathway.[3][4] HRR uses an undamaged sister chromatid as a template to accurately repair the break, which is critical for maintaining genomic stability.[4] Tumors with mutations in BRCA1 or BRCA2 are deficient in HRR (a state known as HRD) and must rely on alternative, more error-prone repair pathways like Non-Homologous End Joining (NHEJ).[3][5]

The Core Mechanism: Synthetic Lethality

The therapeutic efficacy of this compound in BRCA-mutated (BRCAm) cancers is a prime example of "synthetic lethality." This concept describes a situation where the loss of function in either of two genes individually is compatible with cell viability, but the simultaneous loss of both leads to cell death.[6][7][8]

In the context of this compound and BRCAm cells:

-

BRCAm Cancer Cells: These cells already have a primary defect in the HRR pathway, making them heavily dependent on the PARP-mediated BER pathway to repair SSBs.[3]

-

This compound Intervention: this compound is a potent and selective inhibitor of PARP1 and PARP2.[3][9] By inhibiting PARP's enzymatic activity, this compound prevents the efficient repair of SSBs.[1][7]

-

Accumulation of Lethal Damage: Unrepaired SSBs, when encountered by the replication machinery, lead to the collapse of replication forks and the formation of highly cytotoxic DSBs.[1][4][5]

-

Cell Death: In normal, healthy cells with functional BRCA proteins, these DSBs can be efficiently repaired by HRR. However, in BRCAm cells, the absence of a functional HRR pathway means these DSBs cannot be repaired, leading to gross genomic instability, cell cycle arrest, and ultimately, apoptosis.[4][5][8]

PARP Trapping: A Critical Component of Cytotoxicity

Beyond catalytic inhibition, a key mechanism for the cytotoxicity of PARP inhibitors is "PARP trapping".[1] This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at a damage site, preventing its dissociation.[1]

The resulting PARP-DNA complexes are highly cytotoxic as they are significant obstacles to DNA replication and transcription, contributing more profoundly to replication fork collapse and the formation of lethal DSBs than catalytic inhibition alone.[1][3] Different PARP inhibitors exhibit varying trapping efficiencies, which correlates with their cytotoxic potency.[10] this compound has been shown to have potent PARP-trapping activity, contributing significantly to its efficacy.[3][10]

Quantitative Data Summary

The selective potency of this compound against BRCA-deficient cells has been quantified in numerous preclinical and clinical studies.

| Cell Line | Cancer Type | BRCA Status | Parameter | Value (nM) | Reference |

| Enzymatic Inhibition | - | - | IC50 (PARP-1) | 3.8 | [3] |

| - | - | IC50 (PARP-2) | 2.1 | [3] | |

| Cellular PARylation | Various | - | IC50 | ~4 | [5] |

| Various | - | IC90 | ~50 | [5] | |

| Cytotoxicity | MDA-MB-436 | Breast | BRCA1 mutant | CC50 | 18 |

| SUM149PT | Breast | BRCA1 mutant | CC50 | ~20 | [5] |

| SUM1315MO2 | Breast | BRCA1 mutant | CC50 | ~20 | [5] |

| DoTc2-4510 | Ovarian | BRCA2 mutant | CC50 | ~20 | [5] |

| CAPAN-1 | Pancreatic | BRCA2 deficient | CC50 | 90 | [5][11] |

| PEO1 | Ovarian | BRCA2 mutant | IC50 | 7,487 | [12] |

| UWB1.289 | Ovarian | BRCA1 mutant | IC50 | 21,340 | [12] |

| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | IC50 | 58,980 | [12] |

| IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Note that IC50 values can vary significantly based on assay conditions, as seen between different studies. |

| Clinical Trial | Setting | Patient Cohort | Median PFS (this compound) | Median PFS (Placebo) | Hazard Ratio (HR) | Reference |

| PRIMA | First-line | gBRCAm | 22.1 months | 10.9 months | 0.40 | [13] |

| NOVA | Recurrent | gBRCAm | 21.0 months | 5.5 months | 0.27 | [3][14] |

| NORA | Recurrent | gBRCAm | Not Reached | 5.5 months | 0.22 | [13][15] |

| PFS: Progression-Free Survival; gBRCAm: germline BRCA mutation. A Hazard Ratio < 1.0 indicates a lower risk of disease progression for the this compound group. |

Key Experimental Protocols

The following protocols are foundational for assessing the mechanism and efficacy of PARP inhibitors like this compound.

This assay measures the ability of single cells to proliferate and form colonies after drug treatment, providing a robust measure of cytotoxicity (e.g., CC50).

-

Cell Seeding: Plate a low, defined number of single cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet solution.

-

Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as >50 cells). The survival fraction is calculated relative to the vehicle-treated control.

This method visualizes and quantifies DNA DSBs. An early cellular response to DSBs is the phosphorylation of histone H2AX (to form γH2AX), which accumulates as discrete nuclear foci at the damage site.[16]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a specified time (e.g., 24-72 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using automated image analysis software (e.g., Fiji/ImageJ).[17]

This advanced technique measures the retention of PARP1 at sites of DNA damage, which is indicative of trapping.[18]

-

Cell Line Preparation: Use cells stably expressing fluorescently-tagged PARP1 (e.g., PARP1-GFP).

-

Drug Pre-treatment: Treat cells with this compound or vehicle control for a defined period (e.g., 1 hour).

-

Induction of DNA Damage: Use a micro-irradiation laser system to induce localized DNA damage within the nucleus of a single cell.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the PARP1-GFP signal at the site of damage.

-

Kinetic Analysis: Measure the fluorescence intensity at the damage site over time. In untreated cells, PARP1 is recruited and then quickly dissociates. In this compound-treated cells, the dissociation phase is significantly prolonged, indicating PARP trapping. The PARP1 Retention Coefficient (PRC) can be calculated to quantify this effect.

Conclusion

The mechanism of action of this compound in BRCA-mutated cells is a well-defined paradigm of targeted cancer therapy. By exploiting the principle of synthetic lethality, this compound selectively eliminates cancer cells that have a pre-existing deficiency in the homologous recombination repair pathway. Its dual action of potent PARP1/2 catalytic inhibition and efficient PARP trapping leads to an accumulation of catastrophic DNA double-strand breaks, which cannot be repaired in BRCAm cells. The quantitative data from both preclinical models and major clinical trials robustly support this mechanism, establishing this compound as a cornerstone of therapy for patients with BRCA-mutated cancers.

References

- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 2. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 3. This compound for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with this compound [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jcancer.org [jcancer.org]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Converging Roles of PARP1 and PARP2 in the Efficacy of Niraparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate roles of Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2) in determining the therapeutic efficacy of the PARP inhibitor, Niraparib. We will delve into the dual mechanism of action of this compound, the distinct and overlapping functions of PARP1 and PARP2, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex pathways and workflows.

Introduction: PARP Inhibition and the Advent of this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the realm of DNA damage repair. PARP1, the most abundant member of this family, is responsible for the majority of cellular poly(ADP-ribose) (PAR) synthesis in response to DNA single-strand breaks (SSBs)[1][2]. PARP2, though less abundant, also plays a significant role in this process and is essential for viability in the absence of PARP1[2][3]. These enzymes act as DNA damage sensors, binding to sites of DNA breaks and catalyzing the formation of long PAR chains on themselves and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to the site of damage[1].

This compound is a potent and highly selective oral inhibitor of both PARP1 and PARP2[1][4]. Its clinical success, particularly in the treatment of ovarian and other cancers, is rooted in its ability to exploit deficiencies in DNA repair pathways, most notably the Homologous Recombination (HR) pathway, leading to a synthetic lethal effect. Understanding the specific contributions of PARP1 and PARP2 to this compound's efficacy is paramount for optimizing its clinical application and developing next-generation PARP inhibitors.

The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping

The therapeutic effect of this compound is not solely due to the inhibition of PARP's catalytic activity but also, and perhaps more importantly, its ability to "trap" PARP enzymes on DNA.

Catalytic Inhibition

This compound competes with the NAD+ substrate at the catalytic domain of PARP1 and PARP2, thereby preventing the synthesis of PAR chains[1][3]. This inhibition of PARylation hinders the recruitment of DNA repair machinery to the site of SSBs. Consequently, these unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs)[1]. In cancer cells with deficient HR repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, ultimately leading to cell death.

PARP Trapping

Beyond catalytic inhibition, this compound physically traps PARP1 and PARP2 at the sites of DNA damage[5]. By binding to the NAD+-binding pocket, this compound induces a conformational change that strengthens the interaction between PARP and the DNA break. This prevents the auto-PARylation-dependent release of PARP from the DNA[1]. The resulting PARP-DNA complexes are highly cytotoxic lesions that are more detrimental to the cell than the unrepaired SSBs that result from catalytic inhibition alone[5]. These trapped complexes physically obstruct DNA replication and transcription, leading to genomic instability and apoptosis. The potency of different PARP inhibitors in trapping PARP varies, and this trapping efficiency appears to be a more significant determinant of their cytotoxic potential than their catalytic inhibitory activity[5].

Distinct and Overlapping Roles of PARP1 and PARP2 in this compound's Efficacy

While PARP1 is the primary sensor of DNA damage, accounting for over 80% of DNA damage-induced PARylation, PARP2 also plays a critical, albeit less pronounced, role[6]. Loss of both PARP1 and PARP2 is embryonically lethal in mice, indicating their essential overlapping functions[7]. This compound's efficacy is enhanced by its ability to inhibit and trap both of these key enzymes.

Recent studies have elucidated that this compound can convert the recruitment of PARP2 to DNA damage sites from a PARP1-dependent mechanism to a direct, PARP1-independent trapping of PARP2 on the DNA[8]. In the absence of an inhibitor, PARP2 recruitment is largely dependent on the PAR chains synthesized by PARP1. However, by preventing PARylation, this compound not only inhibits this mode of recruitment but also enhances the direct binding and trapping of PARP2 to DNA, likely via its WGR domain[8]. This enhanced trapping of PARP2, particularly in PARP1-deficient cells, underscores the importance of targeting both isoforms for maximal therapeutic effect[8].

Quantitative Data on this compound's Potency and Efficacy

The following tables summarize key quantitative data regarding the inhibitory and trapping potency of this compound, as well as its clinical efficacy.

Table 1: In Vitro Inhibitory Potency of this compound against PARP1 and PARP2

| Parameter | PARP1 | PARP2 | Reference |

| IC50 (nM) | 3.8 | 2.1 | [1] |

Table 2: Comparative PARP Trapping Potency of Clinically Relevant PARP Inhibitors

| PARP Inhibitor | Relative Trapping Potency | Reference |

| This compound (MK-4827) | > Olaparib >> Veliparib | [5] |

| Olaparib (AZD-2281) | Intermediate | [5] |

| Veliparib (ABT-888) | Weakest | [5] |

Table 3: Progression-Free Survival (PFS) in the PRIMA Trial (First-Line Maintenance in Advanced Ovarian Cancer)

| Patient Cohort | This compound Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (95% CI) | P-value | Reference |

| Overall Population | 13.8 | 8.2 | 0.62 (0.50-0.76) | <.001 | [9] |

| HRD Tumors (BRCA mutated) | 22.1 | 10.9 | 0.40 (0.27-0.62) | <.001 | [9] |

| HRD Tumors (BRCA wild-type) | 19.6 | 8.2 | 0.50 (0.31-0.83) | .006 | [9] |

| HR-Proficient Tumors | 8.1 | 5.4 | 0.68 (0.49-0.94) | .020 | [9] |

Key Experimental Protocols

PARP Trapping Assay using Fluorescence Polarization

This assay measures the ability of an inhibitor to trap PARP enzymes on a fluorescently labeled DNA probe.

Principle: In the absence of NAD+, PARP binds to the fluorescent DNA probe, resulting in a large complex with high fluorescence polarization (FP). Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in FP. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Materials:

-

Purified recombinant PARP1 or PARP2 enzyme.

-

Fluorescently labeled nicked DNA oligonucleotide duplex.

-

PARPtrap™ Assay Buffer.

-

NAD+.

-

Test inhibitor (e.g., this compound).

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a master mix containing the PARPtrap™ assay buffer and the fluorescently labeled nicked DNA.

-

Add the master mix to the wells of a microplate.

-

Add the test inhibitor at various concentrations to the appropriate wells.

-

Add the diluted PARP enzyme to all wells except the blank.

-

Incubate to allow for PARP-DNA binding.

-

Initiate the reaction by adding NAD+ to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the percentage of PARP trapping relative to the no-NAD+ (100% trapping) and no-inhibitor (baseline) controls.

Cellular PARylation Inhibition Assay (ELISA)

This assay quantifies the level of PAR formation in cells following DNA damage and treatment with a PARP inhibitor.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PAR produced is then measured using an ELISA with an anti-PAR antibody.

Materials:

-

Cell line of interest.

-

Cell culture medium and reagents.

-

DNA damaging agent (e.g., hydrogen peroxide or MMS).

-

Test inhibitor (e.g., this compound).

-

Lysis buffer.

-

ELISA plate pre-coated with a capture antibody.

-

Anti-PAR primary antibody.

-

HRP-conjugated secondary antibody.

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

Microplate reader.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor for a specified time.

-

Induce DNA damage by adding the DNA damaging agent.

-

After a short incubation, lyse the cells and collect the lysates.

-

Add the cell lysates to the wells of the pre-coated ELISA plate.

-

Incubate to allow for PAR capture.

-

Wash the wells and add the anti-PAR primary antibody.

-

Incubate and wash, then add the HRP-conjugated secondary antibody.

-

Incubate and wash, then add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Determine the IC50 of the inhibitor for PARylation inhibition.

Visualizing Key Pathways and Workflows

Caption: Signaling pathway of PARP-mediated DNA single-strand break repair.

Caption: Dual mechanism of action of this compound: catalytic inhibition and PARP trapping.

References

- 1. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 6. portlandpress.com [portlandpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. targetedonc.com [targetedonc.com]

Niraparib's Impact on DNA Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, has emerged as a critical therapeutic agent in the management of cancers with deficiencies in DNA repair, particularly those harboring BRCA1 and BRCA2 mutations.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which this compound modulates DNA repair pathways, leading to synthetic lethality in susceptible cancer cells. It details the underlying principles of PARP inhibition, the concept of PARP trapping, and the downstream consequences on homologous recombination and other DNA repair mechanisms. Furthermore, this guide presents a compilation of quantitative data on this compound's potency and efficacy, alongside detailed protocols for key experimental assays used to evaluate its activity. Visualizations of the critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action and its evaluation in a research setting.

Introduction: The Central Role of PARP in DNA Repair

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Among the most frequent lesions are single-strand breaks (SSBs), which are primarily repaired through the Base Excision Repair (BER) pathway.[3] Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in the BER pathway. They act as DNA damage sensors, binding to SSBs and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the repair process.[4][5]

Mechanism of Action of this compound

This compound exerts its anticancer effects through a dual mechanism: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[2]

Catalytic Inhibition of PARP

This compound is a potent inhibitor of both PARP-1 and PARP-2.[1][5] It competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes, preventing the synthesis of PAR chains.[6] This inhibition of PARP's catalytic activity hampers the recruitment of downstream BER proteins, leading to an accumulation of unrepaired SSBs.

PARP Trapping: A Key Cytotoxic Lesion

Beyond catalytic inhibition, this compound "traps" PARP enzymes on the DNA at the site of the break.[2][7] The trapped PARP-DNA complex is a highly cytotoxic lesion that obstructs DNA replication forks.[7] When a replication fork encounters an unrepaired SSB with a trapped PARP enzyme, it can lead to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[8] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA, with this compound demonstrating significant PARP trapping activity.[9]

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers

The accumulation of DSBs is not universally lethal to all cells. In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. The HR pathway relies on a suite of proteins, including the tumor suppressors BRCA1 and BRCA2, to use a sister chromatid as a template for error-free repair.[10]

However, in cancer cells with a deficiency in the HR pathway (HRD), often due to mutations in BRCA1, BRCA2, or other HR-related genes, the repair of these this compound-induced DSBs is compromised.[10] These HR-deficient cells are forced to rely on alternative, error-prone repair pathways such as Non-Homologous End Joining (NHEJ).[11] The reliance on these lower-fidelity pathways leads to genomic instability, mitotic catastrophe, and ultimately, cell death. This phenomenon, where the combination of two non-lethal defects (in this case, PARP inhibition and HR deficiency) results in cell death, is known as synthetic lethality .[10]

The following diagram illustrates the core mechanism of action of this compound, leading to synthetic lethality in HR-deficient cancer cells.

References

- 1. Pharmacological effects of this compound and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practice-Changing Study Shows this compound Extends Progression-Free Survival in Platinum-Sensitive Ovarian Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]

- 4. apexbt.com [apexbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-world outcomes of first-line maintenance this compound monotherapy in patients with epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. openworks.mdanderson.org [openworks.mdanderson.org]

A Technical Guide to Preclinical In Vitro Studies of Niraparib's Cytotoxicity

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical in vitro cytotoxic effects of Niraparib, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. This compound is a critical therapeutic agent, particularly in the context of cancers with deficiencies in DNA repair mechanisms. This guide details its mechanisms of action, summarizes quantitative data on its cytotoxicity across various cancer cell lines, outlines common experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

This compound's primary cytotoxic effect stems from its inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Its mechanism is twofold:

-

Enzymatic Inhibition: this compound binds to the catalytic domain of PARP, preventing it from synthesizing poly (ADP-ribose) chains, a critical step in recruiting other DNA repair proteins to the site of an SSB.

-

PARP Trapping: Beyond simple inhibition, this compound traps the PARP enzyme onto the DNA at the site of the break.[2] These trapped PARP-DNA complexes are highly cytotoxic lesions. When a replication fork encounters a trapped complex, it can stall and collapse, leading to the formation of a more lethal DNA double-strand break (DSB).[2]

This dual action leads to a phenomenon known as synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the DSBs generated by this compound treatment cannot be efficiently repaired. This accumulation of unrepaired DNA damage triggers genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][2]

Recent studies have uncovered a secondary mechanism that contributes to this compound's efficacy, even in cancer cells without BRCA mutations. This compound has been shown to interfere with the SRC tyrosine kinase, leading to the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) activity.[3] This inhibition of the SRC/STAT3 pathway promotes apoptosis, broadening the potential application of this compound to tumors that are proficient in homologous recombination.[3][4]

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or half-maximal cytotoxic concentration (CC₅₀) are common metrics used to represent the drug's potency.

| Cell Line | Cancer Type | BRCA Status / Key Feature | IC₅₀ / CC₅₀ Value | Reference(s) |

| Enzymatic Inhibition | ||||

| PARP-1 | (Cell-free assay) | N/A | 3.8 nM | [5][6] |

| PARP-2 | (Cell-free assay) | N/A | 2.1 nM | [5][6] |

| Cellular Potency | ||||

| HeLa | Cervical Cancer | BRCA1 silenced (RNAi) | 4 nM (EC₅₀) | [5] |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 18 nM; 3.2 µM | [5][7] |

| MDA-MB-231 | Breast Cancer | BRCA wild-type | ≤20 µM | [7] |

| MDA-MB-468 | Breast Cancer | BRCA wild-type | <10 µM | [7] |

| BT474 | Breast Cancer | ER+/HER2+ | ~13 µM | [7] |

| MCF-7 | Breast Cancer | ER+/HER2- | 1.1 - 5.4 µM | [7] |

| HCC70 | Breast Cancer | Triple-Negative | 4 µM | [7] |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | BRCA2 deficient | 15 µM | [3][6] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | BRCA proficient | 26 µM | [3][6] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | BRCA proficient | 50 µM | [3][6] |

| OVCAR8 | Ovarian Cancer | BRCA proficient | 20 µM | [3][6] |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 28 µM; 7.487 µM | [3][6][8] |

| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 µM | [8] |

| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type (restored) | 58.98 µM | [8] |

| A549 | Lung Cancer | BRCA2 shRNA | 11 nM | [5] |

| Tu686 | Laryngeal Squamous Cell Carcinoma | N/A | Dose-dependent | [9] |

| Tu212 | Laryngeal Squamous Cell Carcinoma | N/A | Dose-dependent | [9] |

Experimental Protocols

The evaluation of this compound's in vitro cytotoxicity relies on a set of standardized assays to measure cell health, proliferation, and death.

These assays quantify the number of viable cells in a population following treatment.

-

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded into 96-well opaque-walled plates at a density of approximately 3,000 cells per well and incubated overnight to allow for attachment.[3]

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1-200 µM) or a vehicle control (DMSO).[3][6]

-

Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.[3][10]

-

Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence, which is proportional to the amount of ATP present in viable cells, is read on a luminometer.[3] Data is normalized to the vehicle control to determine the percentage of cell viability.

-

-

Protocol: MTT / MTS / CCK-8 Assays

-

Seeding and Treatment: Cells are seeded and treated with this compound in 96-well plates as described above.[8][9]

-

Reagent Addition: Following a 24-48 hour incubation period, a tetrazolium-based reagent (MTT, MTS, or CCK-8) is added to each well.[9][11]

-

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength. The amount of color produced is directly proportional to the number of viable cells.

-

These methods detect and quantify programmed cell death.

-

Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

-

Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 10-20 µM) for 48-72 hours.[4][10]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, and late apoptotic cell populations.[4]

-

-

Protocol: Colony Formation Assay

-

Cell Seeding: A low number of cells (e.g., 500-1000 per well) are seeded into 6-well plates to allow for the growth of individual colonies.

-

Treatment: Cells are treated with low concentrations of this compound. The treatment can be continuous over the incubation period or applied for a shorter duration.

-

Incubation: Plates are incubated for an extended period, typically 10-14 days, until visible colonies are formed. The medium is changed every 2-3 days.

-

Staining and Quantification: Colonies are fixed with methanol and stained with a solution like 0.5% crystal violet. The plates are washed, dried, and the number of colonies (typically defined as clusters of >50 cells) is counted. This assay assesses the long-term impact of the drug on a cell's ability to proliferate and survive.[3]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes discussed.

Caption: this compound's core mechanism: PARP trapping leads to DSBs, causing synthetic lethality in HR-deficient cells.

Caption: this compound inhibits the SRC/STAT3 signaling pathway, reducing anti-apoptotic gene expression.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 3. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological effects of this compound and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Short-term starvation synergistically enhances cytotoxicity of this compound via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacodynamics of Niraparib in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. We will explore its core mechanism of action, its effects on cellular processes in various cancer cell lines, and the experimental methodologies used to elucidate these effects.

Introduction to this compound

This compound is an orally active small molecule inhibitor targeting PARP-1 and PARP-2, enzymes critical for the repair of DNA single-strand breaks (SSBs).[1][2] Approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, its efficacy is rooted in the principle of synthetic lethality.[1][3][4] This guide focuses on the preclinical pharmacodynamics of this compound, detailing how it induces cytotoxicity in cancer cells, particularly those with deficiencies in DNA repair pathways.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound's primary mechanism of action involves a dual effect on PARP enzymes: catalytic inhibition and the trapping of PARP on DNA.

-

Catalytic Inhibition: PARP enzymes detect SSBs and, through their catalytic activity, synthesize chains of poly(ADP-ribose) (PAR) that recruit other DNA repair proteins.[3][4] this compound, as a nicotinamide analogue, competitively binds to the catalytic domain of PARP-1 and PARP-2, preventing this PARylation process and stalling SSB repair.[2][5]

-

PARP Trapping: Beyond enzymatic inhibition, this compound traps the PARP enzyme at the site of DNA damage.[3][6] This creates a cytotoxic PARP-DNA complex that is more damaging than an unrepaired SSB alone.[3][7] When the cell enters S-phase, replication forks collide with these trapped complexes, leading to their collapse and the formation of highly lethal DNA double-strand breaks (DSBs).[8] this compound is considered a more potent PARP-trapper than other inhibitors like veliparib.[7]

-

Synthetic Lethality: In healthy cells, DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancer cells harbor mutations in these genes, rendering them Homologous Recombination Deficient (HRD). In these HRD cells, the accumulation of DSBs caused by this compound cannot be repaired, leading to genomic instability and ultimately, cell death.[4][9] This selective killing of HRD cancer cells while sparing healthy, HR-proficient cells is known as synthetic lethality.

Pharmacodynamic Effects in Cancer Cell Lines

This compound demonstrates potent cytotoxic effects across a range of cancer cell lines. Its potency, often measured by the half-maximal inhibitory concentration (IC50), is significantly greater in cell lines with deficiencies in DNA damage repair pathways.

| Cell Line | Cancer Type | BRCA Status | This compound IC50 / CC50 | Reference |

| Ovarian Cancer | ||||

| PEO1 | Ovarian | BRCA2 mutant | ~7.5 µM | [10] |

| OVCAR8 | Ovarian | BRCA proficient | ~20 µM | [11] |

| UWB1.289 | Ovarian | BRCA1 mutant | ~21.3 µM | [10] |

| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | ~59.0 µM | [10] |

| Pancreatic Cancer | ||||

| Capan-1 | Pancreatic | BRCA2 deficient | ~15 µM | [11] |

| MIA PaCa-2 | Pancreatic | BRCA proficient | ~26 µM | [11] |

| PANC-1 | Pancreatic | BRCA proficient | ~50 µM | [11] |

| Breast Cancer | ||||

| SUM149 | Breast | BRCA mutant | 24 nM | [12] |

| MDA-MB-436 | Breast | BRCA mutant | 18 nM | [12] |

| B-Cell Lymphoid | ||||

| 697 | ALL | BRCA1 mutant | 2 µM | [13] |

| HG-3 | CLL | Wild-type | 55 µM | [13] |

| U-266 | MM | Wild-type | 57 µM | [13] |

Table 1: Comparative IC50/CC50 values of this compound in various cancer cell lines. Note the generally higher sensitivity (lower IC50) in BRCA-mutant lines.

The accumulation of DNA damage caused by this compound triggers cell cycle checkpoints. Studies show that this compound induces a robust cell cycle arrest in the G2/M phase in many cancer cell lines, preventing cells with damaged DNA from proceeding into mitosis.[9][13]

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death). This compound treatment has been shown to:

-

Increase Apoptotic Cell Populations: A significant rise in the percentage of Annexin V-positive cells is observed following treatment.[14]

-

Activate Caspases: Enhanced activity of effector caspases, such as caspase-3 and caspase-7, is a hallmark of this compound-induced apoptosis.[14]

-

Downregulate Anti-Apoptotic Proteins: this compound can suppress the expression of key anti-apoptotic proteins from the BCL2 family, including BCL2, BCL-XL, and MCL1, further promoting cell death.[14]

Recent research has uncovered an additional mechanism that may explain this compound's efficacy in cancers without BRCA mutations. Studies have shown that this compound, unlike some other PARP inhibitors, can inhibit the activity of the STAT3 signaling pathway.[11] This is achieved by interfering with the SRC tyrosine kinase, an upstream activator of STAT3.[11] The inhibition of this pathway contributes to this compound's ability to induce apoptosis even in BRCA-proficient tumor cells, broadening its therapeutic potential.[11]

Key Experimental Protocols

The following sections detail the methodologies for essential assays used to evaluate the pharmacodynamics of this compound.

This assay quantifies the cytotoxic effect of this compound and is used to determine IC50 values.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well and incubate for 1-4 hours. Live cells metabolize the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

This protocol directly measures the amount of PARP enzyme trapped on chromatin, a key indicator of this compound's mechanism.

-

Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-4 hours).

-

Cell Lysis & Fractionation:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins.

-

Centrifuge to pellet the chromatin-bound fraction.

-

Wash the chromatin pellet to remove any remaining soluble proteins.

-

-

Protein Quantification: Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein from the chromatin fraction onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against PARP-1 or PARP-2. Use an antibody for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Incubate with a corresponding secondary antibody conjugated to HRP.

-

-

Detection & Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensity using densitometry software and normalize the PARP signal to the histone loading control to compare the amount of trapped PARP across different treatment conditions.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

-

Staining:

-

Resuspend cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and incubate in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells.

-

Add Propidium Iodide (PI) just before analysis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the apoptotic index.

-

Conclusion

The pharmacodynamics of this compound are defined by its potent, dual-action mechanism of PARP enzymatic inhibition and PARP-DNA trapping. This leads to the formation of cytotoxic DSBs, which are particularly lethal to cancer cells with underlying homologous recombination deficiencies. The resulting DNA damage cascade effectively induces cell cycle arrest at the G2/M checkpoint and promotes apoptosis. Furthermore, its ability to modulate other signaling pathways, such as SRC/STAT3, may contribute to its broader clinical activity. The experimental protocols outlined herein provide a robust framework for researchers to further investigate and characterize the cellular impacts of this compound and other PARP inhibitors in diverse cancer contexts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An In-Depth Review of this compound in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The poly (ADP ribose) polymerase inhibitor this compound: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. This compound in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcancer.org [jcancer.org]

- 11. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and pharmacodynamics of this compound in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PB1719: this compound IN B-CELL LYMPHOID MALIGNANCIES: EXPLORING SYNTHETIC LETHALITY AS TARGET FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Niraparib's Off-Target Effects and Cardiovascular Toxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niraparib is a potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical components of the DNA damage repair machinery.[1] Approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer, this compound's mechanism of action revolves around inducing synthetic lethality in tumor cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1] While its on-target efficacy is well-established, a growing body of evidence highlights a unique profile of off-target effects that contribute to its clinical adverse event profile, most notably cardiovascular toxicities.[2][3]

This technical guide provides a comprehensive overview of the off-target pharmacology of this compound and its direct implications for cardiovascular safety. We will delve into the specific off-target interactions, summarize the quantitative data from preclinical and clinical studies, detail the experimental protocols used to assess these effects, and illustrate the underlying molecular pathways and experimental workflows.

Off-Target Profile of this compound

This compound exhibits a distinct polypharmacological profile, interacting with several proteins beyond its intended PARP targets.[4][5] These off-target interactions are crucial for understanding its full spectrum of biological activity and potential side effects. The most significant off-target activities of this compound include the inhibition of various kinases and monoamine transporters.[1][2][5]

Kinase Inhibition Profile

This compound has been shown to inhibit several kinases at clinically relevant concentrations.[5] This off-target kinase activity is thought to contribute to both its therapeutic effects and its toxicity profile.[6][7] A comprehensive analysis of the kinome reveals that this compound and another PARP inhibitor, rucaparib, inhibit DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[4][5]

Table 1: Off-Target Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

| DYRK1B | 254 | [5] |

| SRC | - | [7][8] |

| DYRK1A | - | [6] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency. Data for SRC and DYRK1A inhibition is qualitative from the cited sources.

Monoamine Transporter Inhibition

In vitro studies have demonstrated that this compound inhibits dopamine, norepinephrine, and serotonin transporters.[1][2] This inhibition is a key factor in the development of cardiovascular side effects, such as increased heart rate and blood pressure, which are commonly observed in patients treated with this compound.[1][2]

Table 2: Inhibition of Monoamine Transporters by this compound

| Transporter Target | Inhibition | Implicated Clinical Effect | Reference |

| Norepinephrine Transporter (NET) | Yes | Increased heart rate and blood pressure | [1][2] |

| Dopamine Transporter (DAT) | Yes | Increased blood pressure | [1][2] |

| Serotonin Transporter (SERT) | Yes | - | [1][2] |

Cardiovascular Toxicity Profile of this compound

The cardiovascular adverse events associated with this compound are a significant clinical concern and are directly linked to its off-target activities.[3] The most frequently reported cardiovascular toxicities are hypertension and tachycardia.[2]

Hypertension

Hypertension is a common adverse event during this compound treatment, with some patients experiencing a hypertensive crisis.[9][10][11] Clinical guidelines recommend regular monitoring of blood pressure, especially during the initial months of therapy.[2][9][10] A meta-analysis of randomized controlled trials confirmed that this compound significantly increases the risk of hypertension.[12][13]

Tachycardia and Other Cardiac Events

Increased heart rate is another frequently reported cardiovascular side effect.[10][14] Additionally, pharmacovigilance studies using the FDA Adverse Event Reporting System (FAERS) have identified signals for other cardiac events, such as cardiac flutter and arrhythmias, associated with this compound use.[15][16][17] A meta-analysis of 32 studies concluded that PARP inhibitor-based therapies are associated with a significantly increased risk of major adverse cardiovascular events (MACEs) of any grade.[3]

Table 3: Incidence of Cardiovascular Adverse Events with this compound in Clinical Trials and Meta-Analyses

| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Study/Analysis | Reference |

| Hypertension | 17% | 6% | PRIMA Trial | [6] |

| Hypertension | 17.5% | 6.0% | Meta-analysis of PARPi | [3] |

| Hypertension | 19.87% | - | Meta-analysis | [13] |

| MACEs | 5.0% | 0.9% | Meta-analysis of PARPi | [3] |

| Thromboembolic Events | - | - | Meta-analysis of PARPi | [3] |

Note: MACEs (Major Adverse Cardiovascular Events) include acute myocardial infarction, cardiac arrest, cardiac failure, arrhythmia, tachycardia, and bradycardia.[3]

Proposed Mechanisms of Cardiovascular Toxicity

The cardiovascular toxicity of this compound is multifactorial, arising from its off-target interactions with the kinome and monoamine transporters.

Role of Norepinephrine Transporter Inhibition

The leading hypothesis for this compound-induced hypertension and tachycardia is the inhibition of the norepinephrine transporter (NET).[1][2] By blocking NET in the synaptic cleft of sympathetic neurons, this compound increases the concentration and duration of action of norepinephrine, leading to overstimulation of adrenergic receptors in the heart and blood vessels. This results in increased heart rate, cardiac contractility, and peripheral vascular resistance, culminating in elevated blood pressure.

Figure 1: Mechanism of this compound-Induced Hypertension and Tachycardia.

Contribution of Off-Target Kinase Inhibition

The inhibition of kinases such as DYRK1A has also been proposed as a potential mechanism for this compound-induced hypertension.[6] DYRK1A is involved in numerous signaling pathways, and its inhibition may disrupt normal cardiovascular homeostasis. Additionally, some research suggests that this compound's inhibition of SRC kinase and the subsequent downregulation of the STAT3 signaling pathway could have broader cellular effects, though a direct link to cardiovascular toxicity is still under investigation.[7][8]

Experimental Protocols

A variety of in vitro and in vivo methods are employed to characterize the off-target effects and cardiovascular toxicity of this compound.

In Vitro Kinase Inhibition Assays

The assessment of off-target kinase activity is a critical step in drug development. Radiometric and fluorescence-based assays are commonly used to determine the IC50 values of compounds against a panel of kinases.

Protocol: Radiometric Kinase Inhibition Assay (Example)

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a specific kinase, its substrate (e.g., a peptide or protein), and ATP radiolabeled with ³³P (gamma-³³P-ATP).

-

Compound Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate its substrate.

-

Reaction Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

-

Separation: Separate the radiolabeled phosphorylated substrate from the unreacted gamma-³³P-ATP using a filter membrane that binds the substrate.

-

Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for a Radiometric Kinase Inhibition Assay.

Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.

Protocol: Radioligand Transporter Binding Assay (Example for NET)

-

Membrane Preparation: Prepare cell membranes expressing the human norepinephrine transporter (hNET).

-

Assay Buffer: Use an appropriate buffer for the binding reaction.

-

Radioligand: Select a high-affinity radiolabeled ligand for hNET (e.g., [³H]nisoxetine).

-

Competition Binding: Incubate the hNET-expressing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibition constant) of this compound by analyzing the competition binding curve.

Assessment of Cardiovascular Toxicity in Clinical Trials

In clinical trials, a rigorous protocol is followed to monitor and manage the cardiovascular safety of this compound.

Protocol: Cardiovascular Monitoring in Clinical Trials

-

Baseline Assessment: Before initiating treatment, perform a thorough cardiovascular assessment, including medical history, physical examination, baseline electrocardiogram (ECG), and blood pressure measurement.[18][19][20]

-

Frequent Monitoring:

-

Management of Hypertension: If hypertension develops, manage it with standard antihypertensive medications. Dose adjustment or interruption of this compound may be necessary for severe or persistent hypertension.[10]

-

Adverse Event Reporting: Systematically collect and grade all cardiovascular adverse events according to a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE).

Figure 3: Relationship between Off-Target Effects and Clinical Management.

Conclusion

This compound is a highly effective PARP inhibitor, but its clinical use is associated with a distinct profile of cardiovascular toxicities, primarily hypertension and tachycardia. These adverse events are strongly linked to the drug's off-target inhibition of the norepinephrine transporter and potentially other kinases. A thorough understanding of this off-target pharmacology is essential for drug development professionals and clinicians to anticipate, monitor, and manage these cardiovascular risks effectively. The experimental protocols outlined in this guide provide a framework for the continued investigation of the off-target effects of this compound and other targeted therapies, with the ultimate goal of optimizing their therapeutic index and improving patient safety.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Safety and management of this compound monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major adverse cardiac events and cardiovascular toxicity with PARP inhibitors-based therapy for solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. This compound-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 9. zejula.com [zejula.com]

- 10. This compound Disease Interactions - Drugs.com [drugs.com]

- 11. gov.uk [gov.uk]

- 12. Hypertension associated with this compound in cancer patients: A pharmacovigilance analysis based on the FAERS database and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arterial hypertension associated with PARPi: A meta-analysis of 41 placebo randomized controlled trials combined with a World Health Organization's pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Does this compound cause Increased Heart Rate? Read What Users Report - Drugs.com [drugs.com]

- 15. academic.oup.com [academic.oup.com]

- 16. ascopubs.org [ascopubs.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 20. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]

The Molecular Underpinnings of Synthetic Lethality with Niraparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular basis of synthetic lethality induced by Niraparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). We will delve into its mechanism of action, the critical role of DNA repair pathways, and the quantitative evidence supporting its clinical efficacy. This guide provides detailed experimental methodologies and visual representations of the key biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to Synthetic Lethality and PARP Inhibition

The concept of synthetic lethality describes a genetic interaction where the co-occurrence of two or more non-lethal mutations or perturbations leads to cell death.[1][2][3][4] In the context of cancer therapy, this principle is powerfully exploited by targeting a pathway that becomes essential for the survival of cancer cells that have lost a parallel DNA damage repair (DDR) pathway.

A prime example of this therapeutic strategy is the use of PARP inhibitors in cancers with deficiencies in the Homologous Recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2.[5][6][7] this compound is a highly selective and potent oral inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5][8]

This compound's Dual Mechanism of Action

This compound exerts its cytotoxic effects through two primary mechanisms: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.

-

Catalytic Inhibition: this compound competitively binds to the NAD+ binding site in the catalytic domain of both PARP-1 and PARP-2, preventing the synthesis of poly (ADP-ribose) (PAR) chains.[9][10] This inhibition of PARP's enzymatic activity disrupts the recruitment of other DNA repair proteins to the site of SSBs, leading to their accumulation.[11][12]

-

PARP Trapping: Beyond enzymatic inhibition, this compound traps PARP enzymes on the DNA at the site of damage.[9][10][13] These trapped PARP-DNA complexes are highly cytotoxic as they create physical obstructions to DNA replication forks.[9][10] The collapse of these replication forks results in the formation of more severe double-strand breaks (DSBs).[9] The potency of PARP inhibitors in trapping PARP on DNA has been shown to correlate with their cytotoxicity.[13]

The Principle of Synthetic Lethality in HR-Deficient Tumors

In healthy cells, the DSBs resulting from collapsed replication forks can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[5][6][7][14][15] However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, apoptotic cell death.[1][2] This selective killing of HR-deficient cancer cells by this compound is the essence of synthetic lethality.

Quantitative Data on this compound's Potency and Efficacy

The efficacy of this compound is supported by a substantial body of preclinical and clinical data. The following tables summarize key quantitative metrics.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| PARP-1 IC50 | ~4-5 nM | [16][17] |

| PARP-2 IC50 | ~2-4 nM | [16][17] |

| Cellular IC50 (PEO1, BRCA2 mutant ovarian cancer cell line) | 7.487 µM | [18] |

| Cellular IC50 (UWB1.289, BRCA1 mutant ovarian cancer cell line) | 21.34 µM | [18] |

| Cellular IC50 (UWB1.289+BRCA1, BRCA1 proficient ovarian cancer cell line) | 58.98 µM | [18] |

| Cellular IC50 (BT474, ER+/HER2+ breast cancer cell line) | ~13 µM | [19] |

| Cellular IC50 (MDA-MB-436, TNBC with BRCA1 mutation) | ~11 µM | [19] |

Table 2: Comparative PARP Trapping Potency

| PARP Inhibitor | Relative PARP Trapping Potency | Reference |

| Talazoparib | Most Potent (Strongest Trapper) | [9][10][13] |

| This compound | Intermediate to High | [9][10][13] |

| Olaparib | Intermediate | [9][10][13] |

| Rucaparib | Intermediate | [9][10][13] |

| Veliparib | Weakest Trapper | [10][13] |

Table 3: Clinical Efficacy of this compound in Ovarian Cancer (Progression-Free Survival)

| Clinical Trial | Patient Population | This compound Median PFS | Placebo Median PFS | Hazard Ratio (95% CI) | Reference |

| PRIMA (First-Line Maintenance) | Overall Population | 13.8 months | 8.2 months | 0.62 (0.50-0.76) | [20] |

| HRD-Positive | 21.9 months | 10.4 months | 0.43 (0.31-0.59) | [20][21] | |

| BRCA-mutated | 22.1 months | 10.9 months | 0.40 (0.27-0.62) | [21][22] | |

| HRD-Positive, BRCA-wildtype | 19.6 months | 8.2 months | 0.43 | [21] | |

| HR-Proficient | 8.1 months | 5.4 months | 0.68 | [21] | |

| NOVA (Recurrent Maintenance) | Germline BRCA-mutated | 21.0 months | 5.5 months | 0.27 (0.17-0.41) | [22] |

| Non-gBRCAmut, HRD-Positive | 12.9 months | 3.8 months | 0.38 | ||

| Non-gBRCAmut, HRD-Negative | 6.9 months | 3.8 months | 0.58 | ||

| NORA (Recurrent Maintenance) | Overall Population | 18.3 months | 5.4 months | 0.32 | [22] |

| Germline BRCA-mutated | Not Reached | 5.5 months | 0.22 (0.12-0.39) | [22] | |

| Non-gBRCAmut | 11.1 months | 3.9 months | 0.40 |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The interplay between the Base Excision Repair (BER) and Homologous Recombination (HR) pathways is central to the synthetic lethal mechanism of this compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-term starvation synergistically enhances cytotoxicity of this compound via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation | Semantic Scholar [semanticscholar.org]

- 7. Homology-Directed Repair and the Role of BRCA1, BRCA2, and Related Proteins in Genome Integrity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological effects of this compound and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. targetedonc.com [targetedonc.com]

- 22. onclive.com [onclive.com]

Niraparib's Engagement of the cGAS/STING Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical efficacy in the treatment of various cancers, particularly those with deficiencies in homologous recombination repair. Beyond its direct cytotoxic effects on tumor cells, emerging evidence has illuminated a crucial immunomodulatory role for this compound, mediated through the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the cGAS/STING signaling cascade, offering researchers and drug development professionals a comprehensive resource. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding and guide future research in this promising area of cancer immunotherapy.

Introduction: The Immunomodulatory Facet of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibition of PARP by agents like this compound leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into toxic double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, this accumulation of DSBs results in synthetic lethality and cell death.[1][3]